molecular formula C19H22N2O4S2 B11227097 7-methyl-N-[3-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-N-[3-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11227097
M. Wt: 406.5 g/mol
InChI Key: RHTVYDUTNRPHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHANESULFONYL-7-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a phenyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of methanesulfonyl chloride and appropriate amines under controlled conditions to introduce the methanesulfonyl group . The reaction conditions often require the use of polar organic solvents and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-7-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions . Reducing agents such as lithium aluminum hydride can be used for reduction reactions. Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the compound.

Scientific Research Applications

5-METHANESULFONYL-7-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHANESULFONYL-7-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazepine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

7-methyl-N-(3-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S2/c1-13-7-8-17-16(11-13)21(27(3,23)24)10-9-18(25-17)19(22)20-14-5-4-6-15(12-14)26-2/h4-8,11-12,18H,9-10H2,1-3H3,(H,20,22)

InChI Key

RHTVYDUTNRPHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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